N-[5-(1-Naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide N-[5-(1-Naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide 41F5 is anti-fugal agent. 41F5 is highly active against Histoplasma yeast (MIC50 0.4-0.8 μM). 41F5 has fungistatic activity against Histoplasma yeast at micromolar concentrations, with a 50% inhibitory concentration (IC50) of 0.87 μM, and has the greatest selectivity for yeast (at least 62-fold) relative to host cells. 41F5 inhibits Histoplasma growth in liquid culture and similarly inhibits yeast cells within macrophages, the actual host environment of this fungal pathogen during infection.
Brand Name: Vulcanchem
CAS No.: 327077-97-4
VCID: VC0516131
InChI: InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24)
SMILES: C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C21H22N2OS
Molecular Weight: 350.5 g/mol

N-[5-(1-Naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

CAS No.: 327077-97-4

Inhibitors

VCID: VC0516131

Molecular Formula: C21H22N2OS

Molecular Weight: 350.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[5-(1-Naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide - 327077-97-4

CAS No. 327077-97-4
Product Name N-[5-(1-Naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Molecular Formula C21H22N2OS
Molecular Weight 350.5 g/mol
IUPAC Name N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24)
Standard InChIKey WJAMFZVSJYMDDT-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Canonical SMILES C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Appearance Solid powder
Description 41F5 is anti-fugal agent. 41F5 is highly active against Histoplasma yeast (MIC50 0.4-0.8 μM). 41F5 has fungistatic activity against Histoplasma yeast at micromolar concentrations, with a 50% inhibitory concentration (IC50) of 0.87 μM, and has the greatest selectivity for yeast (at least 62-fold) relative to host cells. 41F5 inhibits Histoplasma growth in liquid culture and similarly inhibits yeast cells within macrophages, the actual host environment of this fungal pathogen during infection.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 41F5; 41F-5; 41F 5
Reference 1: Khalil A, Edwards JA, Rappleye CA, Tjarks W. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. Bioorg Med Chem. 2015 Feb 1;23(3):532-47. doi: 10.1016/j.bmc.2014.12.006. Epub 2014 Dec 10. PubMed PMID: 25543205; PubMed Central PMCID: PMC4302056.
2: Edwards JA, Kemski MM, Rappleye CA. Identification of an aminothiazole with antifungal activity against intracellular Histoplasma capsulatum. Antimicrob Agents Chemother. 2013 Sep;57(9):4349-59. doi: 10.1128/AAC.00459-13. Epub 2013 Jul 1. PubMed PMID: 23817367; PubMed Central PMCID: PMC3754333.
PubChem Compound 1371749
Last Modified Nov 11 2021
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